1-Cyclobutyl-2-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-isopropylpiperazine is a compound belonging to the piperazine family, characterized by a piperazine ring substituted with a cyclobutyl group and an isopropyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-2-isopropylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been shown to produce piperazine derivatives with high yields . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine rings under mild conditions . Industrial production methods often involve the use of catalytic processes to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1-Cyclobutyl-2-isopropylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-isopropylpiperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of receptor-ligand interactions. In medicine, piperazine derivatives are explored for their potential therapeutic effects, including antihistamine, anticancer, and antimicrobial properties . Additionally, this compound finds applications in the field of catalysis and metal-organic frameworks (MOFs) .
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-2-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-2-isopropylpiperazine can be compared to other piperazine derivatives, such as 1-isopropylpiperazine and 1-cyclobutylpiperazine. While these compounds share a similar core structure, the presence of different substituents can significantly impact their chemical and biological properties. For example, the cyclobutyl group in this compound may confer unique steric and electronic effects, distinguishing it from other piperazine derivatives .
Eigenschaften
Molekularformel |
C11H22N2 |
---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
1-cyclobutyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H22N2/c1-9(2)11-8-12-6-7-13(11)10-4-3-5-10/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
JTEJAKVKQGGDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CNCCN1C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.